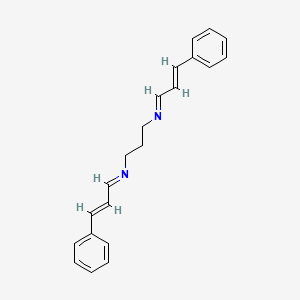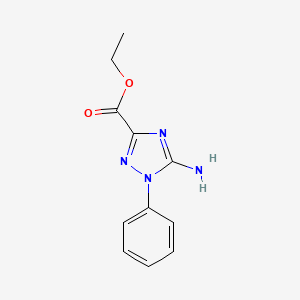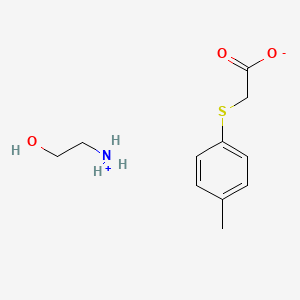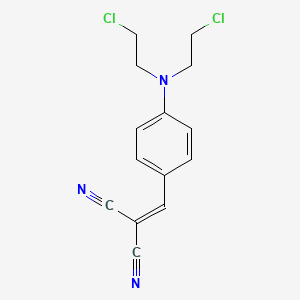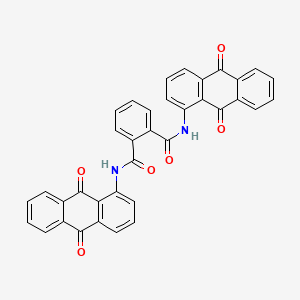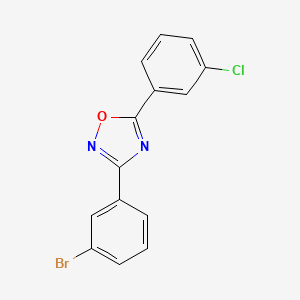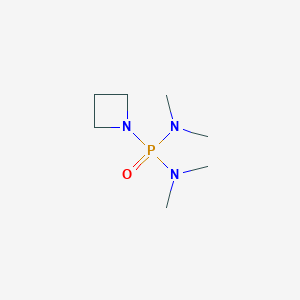
P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C7H18N3OP and a molecular weight of 191.211 g/mol . It is known for its unique structure, which includes an azetidine ring and a phosphonic diamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- typically involves the reaction of azetidine with phosphonic diamide derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve maximum efficiency. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Phosphonic diamide, P-1-aziridinyl-N,N,N’,N’-tetramethyl-
- Phosphonothioic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl-
Comparison: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- is unique due to its azetidine ring structure, which imparts distinct chemical properties compared to similar compounds. The presence of the azetidine ring enhances its reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
41657-48-1 |
|---|---|
Formule moléculaire |
C7H18N3OP |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
N-[azetidin-1-yl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18N3OP/c1-8(2)12(11,9(3)4)10-6-5-7-10/h5-7H2,1-4H3 |
Clé InChI |
VELPESVLJLYQQV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N1CCC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
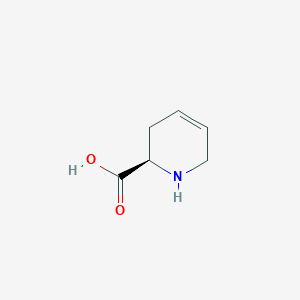
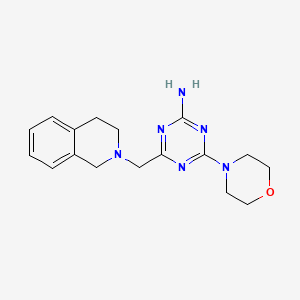
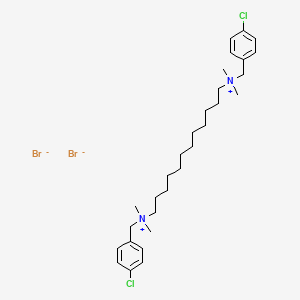
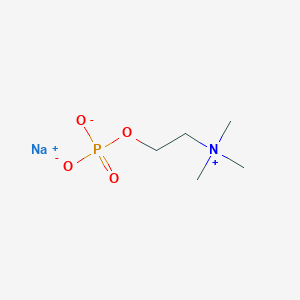
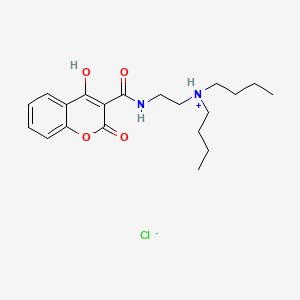
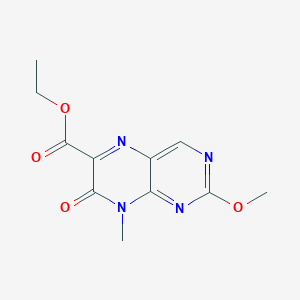
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
